![molecular formula C14H29LiSi3 B14351654 lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane CAS No. 97535-99-4](/img/structure/B14351654.png)
lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane is a lithiated organosilicon compound. It is primarily used as a strong non-nucleophilic base and as a ligand in various chemical reactions . This compound is known for its stability and solubility in nonpolar organic solvents, making it a valuable reagent in organic synthesis .
準備方法
The preparation of lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane can be achieved through the deprotonation of bis(trimethylsilyl)amine with n-butyllithium . This reaction can be performed in situ, and the compound can be purified by sublimation or distillation . The general reaction is as follows:
HN(Si(CH3)3)2+C4H9Li→LiN(Si(CH3)3)2+C4H10
Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound .
化学反応の分析
Lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane undergoes various types of reactions, including:
Deprotonation Reactions: It is widely used in organic synthesis for deprotonation reactions.
Base-Catalyzed Reactions: It acts as a strong non-nucleophilic base in base-catalyzed reactions.
Polymerization Reactions: It can catalyze polymerization reactions in the synthesis of poly(p-benzamide)s.
Aldol Condensations and Darzens Condensation Reactions: It is used in directed aldol condensations and Darzens condensation reactions.
Common reagents and conditions used in these reactions include tetrahydrofuran (THF) as a solvent and temperatures ranging from room temperature to slightly elevated temperatures . Major products formed from these reactions depend on the specific substrates and conditions used.
科学的研究の応用
Lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane has a wide range of scientific research applications, including:
Organic Synthesis: It is used to generate enolates for the preparation of lactone precursors, pyranones, and cyclohexanes.
Novel Synthesis: It is used in a novel three-step synthesis of disubstituted 1,2,5-thiadiazoles.
Polymer Chemistry: It is employed in the synthesis of cyclic poly(α-peptoid)s and α-(difluoromethyl)styrene.
作用機序
The mechanism by which lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane exerts its effects involves its role as a strong non-nucleophilic base . It deprotonates substrates, generating reactive intermediates that can undergo further chemical transformations . The molecular targets and pathways involved depend on the specific reactions and substrates used.
類似化合物との比較
Lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane is unique compared to other similar compounds due to its stability and solubility in nonpolar organic solvents . Similar compounds include:
Sodium bis(trimethylsilyl)amide: Another strong non-nucleophilic base used in organic synthesis.
Potassium bis(trimethylsilyl)amide: Similar to the lithium compound but with different solubility and reactivity properties.
These compounds share similar applications but differ in their reactivity and solubility, making this compound a preferred choice in certain reactions .
特性
CAS番号 |
97535-99-4 |
|---|---|
分子式 |
C14H29LiSi3 |
分子量 |
288.6 g/mol |
IUPAC名 |
lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane |
InChI |
InChI=1S/C14H29Si3.Li/c1-15(2,3)12-10-13(16(4,5)6)14(11-12)17(7,8)9;/h10-11H,1-9H3;/q-1;+1 |
InChIキー |
CJRUJUOZMQNIAM-UHFFFAOYSA-N |
正規SMILES |
[Li+].C[Si](C)(C)[C-]1C=C(C=C1[Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


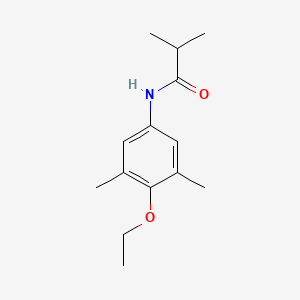
![1-[2-(4-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione](/img/structure/B14351576.png)

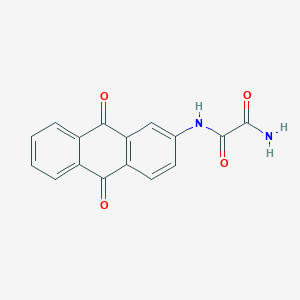
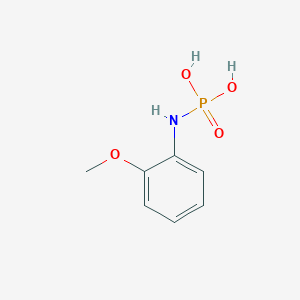
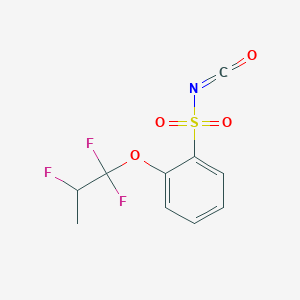
![2-Phenylspiro[4.4]nona-1,3-diene](/img/structure/B14351606.png)
![3,5-Dinitro-N-[3-(trimethoxysilyl)propyl]benzamide](/img/structure/B14351612.png)
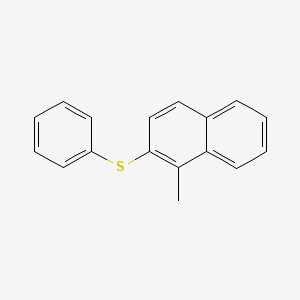
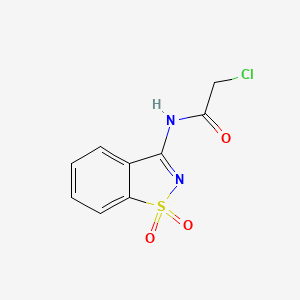
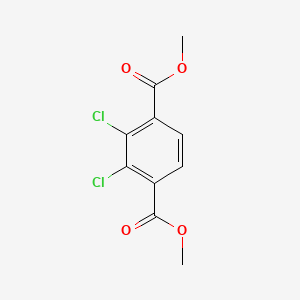
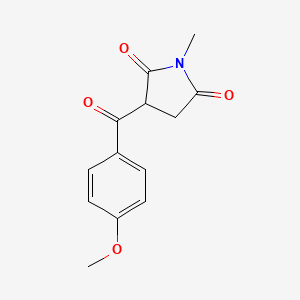

![3-[2-(Methylamino)benzoyl]oxolan-2-one](/img/structure/B14351648.png)
